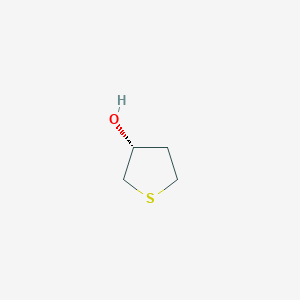

(r)-Tetrahydrothiophen-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYXNFYVCZIXQC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434028 | |

| Record name | (r)-tetrahydrothiophen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100937-75-5 | |

| Record name | (3R)-Tetrahydrothiophene-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100937-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-tetrahydrothiophen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-ol, tetrahydro-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(r)-Tetrahydrothiophen-3-ol chemical properties

An In-Depth Technical Guide to (R)-Tetrahydrothiophen-3-ol: Properties, Synthesis, and Applications

Introduction

This compound, a chiral sulfur-containing heterocycle, has emerged as a critical building block in modern medicinal chemistry. Its unique stereochemistry and functional group arrangement make it an indispensable intermediate in the synthesis of complex pharmaceutical agents. The significance of this compound lies primarily in its role as a precursor to potent antibiotics, most notably those in the penem and carbapenem classes. For instance, it is a key intermediate in the synthesis of sulopenem, a powerful antibacterial agent.[1] This guide provides a comprehensive overview of its chemical properties, advanced synthetic methodologies, and applications, tailored for professionals in research and drug development.

Compound Identification:

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Appearance | Light yellow to yellow liquid | ChemicalBook[5] |

| Boiling Point | 84-85 °C at 7 Torr | ChemicalBook[5] |

| 42 °C at 0.3 Torr | CAS Common Chemistry[3] | |

| Density | 1.1762 g/cm³ | ChemicalBook[5] |

| pKa | 14.43 ± 0.20 (Predicted) | ChemicalBook[5] |

| Storage Temp. | 2-8°C | ChemicalBook[5] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be predicted based on its molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the tetrahydrothiophene ring and the hydroxyl group. The protons adjacent to the sulfur atom (at C2 and C5) would appear as multiplets in the 2.7-3.0 ppm range. The proton on the chiral center (C3) bearing the hydroxyl group would likely appear as a multiplet around 4.0-4.5 ppm. The remaining protons on C4 would also present as multiplets, likely in the 1.8-2.2 ppm region. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the tetrahydrothiophene ring. The carbon atom attached to the hydroxyl group (C3) would be the most downfield-shifted among the ring carbons, typically in the 65-75 ppm range. The carbons adjacent to the sulfur atom (C2 and C5) would appear in the 30-40 ppm region, while the remaining carbon (C4) would be found further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the saturated ring structure would be observed just below 3000 cm⁻¹. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region.

Asymmetric Synthesis: The Biocatalytic Approach

Achieving high enantiomeric purity is paramount for the use of this compound in pharmaceutical synthesis. While traditional chemical methods often involve toxic catalysts and harsh conditions, biocatalysis has emerged as a superior alternative, offering high efficiency and stereoselectivity under mild, aqueous conditions.[6] The enzymatic reduction of the prochiral ketone, Tetrahydrothiophen-3-one, using a ketoreductase (KRED) is a state-of-the-art method for producing the desired (R)-enantiomer.[6][7]

Workflow for Biocatalytic Reduction

The process leverages an engineered ketoreductase enzyme, often immobilized on a solid support to enhance stability and facilitate reuse. Isopropanol frequently serves as a sacrificial co-substrate for cofactor (NADPH) regeneration.

Caption: Biocatalytic synthesis workflow.

Experimental Protocol: Enzymatic Reduction of Tetrahydrothiophen-3-one

This protocol is a representative example based on established methodologies for the synthesis of optically active (R)-tetrahydrothiophene-3-ol.[7]

-

Enzyme Preparation: An immobilized ketoreductase, such as apKRED-9 immobilized on a resin like CEP or LX1000HA, is prepared according to the manufacturer's specifications.[7]

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

-

Substrate Addition: Tetrahydrothiophen-3-one is added to the buffer solution.

-

Co-substrate and Cofactor: Isopropanol (typically in a volume ratio with the buffer) is added as the co-substrate. A catalytic amount of the cofactor NADP⁺ is also added.

-

Enzyme Introduction: The immobilized ketoreductase is added to the reaction mixture.

-

Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 30-40°C) and pH. The reaction progress is monitored using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion (>99% conversion), the immobilized enzyme is removed by filtration. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound with high chemical (>99%) and enantiomeric (>99.5% ee) purity.[7]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the secondary alcohol and the thioether. The hydroxyl group can be readily derivatized through esterification, etherification, or oxidation, or it can be used as a nucleophile. The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can alter the molecule's polarity and hydrogen bonding capacity.

Its primary application is as a chiral synthon. The stereochemically defined hydroxyl group and the tetrahydrothiophene ring provide a rigid scaffold that is incorporated into larger, more complex molecules, particularly in the development of novel antibiotics.

Caption: Role as a key synthetic intermediate.

Safety and Handling

This compound is classified as an irritant. Adherence to proper safety protocols is essential to minimize risk during its handling and use.

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Protocol for Safe Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat. Change clothing immediately if it becomes contaminated.[9]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9] Keep the compound away from open flames, hot surfaces, and other sources of ignition.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 2-8°C.[5][8]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound stands out as a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its importance is underscored by the development of highly efficient and sustainable biocatalytic production methods that deliver the molecule with exceptional enantiopurity. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TETRAHYDRO-THIOPHEN-3-OL | 3334-05-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

(r)-Tetrahydrothiophen-3-ol physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-Tetrahydrothiophen-3-ol

Introduction

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a sulfur-containing alcohol, its unique structural features make it a valuable building block in asymmetric synthesis. Notably, it serves as a key intermediate in the synthesis of potent antibacterial agents, including sulopenem and other penem-based antibiotics.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling chemists and process scientists to optimize reaction conditions, develop robust purification strategies, and ensure consistent quality control.

This guide provides a comprehensive overview of the core physical properties of this compound, details rigorous experimental protocols for their determination, and discusses the underlying principles that govern these characteristics. The methodologies described are designed to be self-validating, reflecting best practices in chemical research and development.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These data points are essential for substance registration, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈OS | [2][3][4] |

| Molecular Weight | 104.17 g/mol | [2][3][4] |

| CAS Number | 100937-75-5 | [2][4] |

| Appearance | Light yellow to yellow liquid | [5] |

| Boiling Point | 84-85 °C at 7 Torr | [5] |

| 42 °C at 0.3 Torr | [4] | |

| Predicted pKa | 14.43 ± 0.20 | [5] |

| Purity | Min. 95% | [6] |

| InChI Key | BJYXNFYVCZIXQC-SCSAIBSYSA-N | [2][4] |

| Canonical SMILES | C1C(CS1)O | [4] |

Spectroscopic Profile

Spectroscopy provides a non-destructive "fingerprint" of a molecule, confirming its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for verifying the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydrothiophene ring and the hydroxyl proton. The chiral center at C3 results in a complex splitting pattern for the adjacent methylene protons. ¹³C NMR will show four distinct signals corresponding to the four carbon atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides confirmation of key functional groups. A prominent, broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the alkane-like ring structure will appear around 2900 cm⁻¹. The C-S bond vibration is typically weaker and found in the fingerprint region.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[7] Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 105.17.

Experimental Methodologies and Workflows

Accurate determination of physical properties requires meticulous experimental technique. The following section details standard operating procedures for key analytical methods.

Integrated Characterization Workflow

The comprehensive characterization of a new batch of this compound should follow a logical workflow to confirm identity, purity, and key physical properties before its use in further applications.

Caption: Workflow for identity, purity, and physical property characterization.

Protocol 1: Boiling Point Determination (Micro-Scale)

Given that reference compounds are often available in limited quantities, a micro-boiling point determination is the preferred method. This technique relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8]

Causality: Using a small-scale setup minimizes sample consumption while providing an accurate measurement. The inverted capillary traps vapor, and the point at which liquid is drawn back into the capillary upon cooling precisely corresponds to the moment the external and internal pressures equalize, which is the boiling point.[8][9]

Methodology:

-

Sample Preparation : Add approximately 0.5 mL of this compound to a small-diameter test tube (e.g., 10x75 mm).

-

Capillary Insertion : Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

-

Apparatus Setup : Attach the test tube to a thermometer using a wire or clamp, ensuring the sample is aligned with the thermometer bulb.

-

Heating : Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[9]

-

Observation : Heat the bath gently. A slow stream of bubbles will emerge from the capillary tip as trapped air expands and is displaced by the sample's vapor.

-

Equilibration : Continue slow heating until a rapid, continuous stream of bubbles is observed. This indicates the sample vapor pressure is overcoming the atmospheric pressure.

-

Measurement : Remove the heat source and allow the apparatus to cool slowly.

-

Record : The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9] Record the ambient pressure, as boiling point is pressure-dependent.

Protocol 2: Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in various solvents, which is critical for designing reaction, extraction, and crystallization procedures. The method ensures that the solvent is fully saturated with the solute.[10]

Causality: By adding an excess of the solute and allowing sufficient time for equilibration with agitation, the resulting solution reaches its saturation point at a given temperature. Subsequent analysis of the clarified supernatant provides a quantitative measure of solubility.[11] Temperature control is critical as solubility is highly temperature-dependent.[10]

Methodology:

-

Preparation : To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50 mg).

-

Solvent Addition : Add a precise volume (e.g., 1.0 mL) of each test solvent (e.g., water, methanol, ethyl acetate, hexane) to the respective vials.

-

Equilibration : Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a set period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the minimum time required.[11]

-

Phase Separation : Allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

-

Analysis : Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical technique such as GC-FID or HPLC-UV.

-

Calculation : Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 3: Spectroscopic Sample Preparation

Proper sample preparation is crucial for acquiring high-quality spectroscopic data.

NMR Spectroscopy:

-

Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small vial.[12]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[12]

-

Dissolution : Ensure the sample is fully dissolved. Vortex or gently warm if necessary.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Analysis : Acquire the spectrum according to the spectrometer's standard operating procedures.

FTIR Spectroscopy (ATR Method):

-

Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application : Place a single drop of the neat liquid this compound directly onto the ATR crystal.

-

Analysis : Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance/transmittance spectrum.[13]

-

Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (LC-MS):

-

Stock Solution : Prepare a stock solution by dissolving a small amount of the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14]

-

Working Solution : Perform a serial dilution of the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[14]

-

Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[14]

-

Transfer : Transfer the filtered solution to an appropriate autosampler vial.

-

Analysis : Analyze using an LC-MS method with electrospray ionization (ESI) in positive ion mode.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its structural analogs require careful handling.

-

Hazards : This compound is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid breathing vapors or mist.

-

Storage : Store in a cool, well-ventilated place away from heat and open flames.[15][16] Keep the container tightly sealed to prevent moisture ingress and oxidation. Recommended storage is often refrigerated (2-8°C).[5]

-

First Aid :

In all cases of exposure, seek medical attention. Always consult the most current Safety Data Sheet (SDS) before handling the material.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. TETRAHYDRO-THIOPHEN-3-OL | 3334-05-2 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. eag.com [eag.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. gk-taurus.ru [gk-taurus.ru]

Introduction: The Significance of a Chiral Thiophene Building Block

An In-Depth Technical Guide to (R)-Tetrahydrothiophen-3-ol (CAS: 100937-75-5)

This compound is a chiral sulfur-containing heterocyclic compound that has emerged as a critical building block in modern asymmetric synthesis. Its structural motif, a five-membered thiophane ring bearing a hydroxyl group at a defined stereocenter, makes it an invaluable intermediate in the pharmaceutical industry. The primary utility of this compound lies in its role as a key precursor for the synthesis of potent antibacterial agents, most notably sulopenem and other advanced penem and carbapenem antibiotics.[1] The stereochemistry of the hydroxyl group is paramount, as it directly influences the biological activity and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties to state-of-the-art synthesis protocols, applications, and analytical validation. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this versatile chiral synthon in their development programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its successful application in a laboratory or process chemistry setting. This compound is typically a solid or a light yellow liquid, a discrepancy often related to purity and residual solvent.[2][3][4] Key identifying and physical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100937-75-5 | [5][6][7] |

| Molecular Formula | C₄H₈OS | [2][5][6][8] |

| Molecular Weight | 104.17 g/mol | [6][8] |

| Appearance | Solid or Light yellow to yellow liquid | [2][3][4] |

| IUPAC Name | (3R)-thiolan-3-ol | [8] |

| Synonyms | (R)-3-Hydroxytetrahydrothiophene, (3R)-Tetrahydrothiophene-3-ol | [5][8][9] |

| Boiling Point | 42 °C @ 0.3 Torr; 84-85 °C @ 7 Torr; 201.2 °C @ 760 mmHg | [3][6][9] |

| Density | 1.176 - 1.223 g/cm³ | [3][10] |

| pKa (Predicted) | 14.43 ± 0.20 | [3][4] |

| InChI Key | BJYXNFYVCZIXQC-SCSAIBSYSA-N | [5][6] |

| Canonical SMILES | C1CSC[C@@H]1O | [6][8] |

Synthesis and Chiral Control: The Biocatalytic Advantage

The central challenge in producing this compound is achieving high enantiopurity. While classical chemical methods exist, biocatalysis has become the gold standard, offering unparalleled stereoselectivity, mild reaction conditions, and a superior environmental profile. The most effective route is the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one.

Key Strategy: Asymmetric Enzymatic Reduction

The reduction of tetrahydrothiophen-3-one using an engineered ketoreductase (KRED) is a highly efficient and scalable method for producing the (R)-enantiomer with exceptional purity. A recent study highlights the use of apKRED-9, a KRED derived from Acetobacter pasteurianus, for this purpose.[11] This enzyme facilitates the transfer of a hydride to the carbonyl face, leading selectively to the (R)-alcohol.

The primary advantages of this biocatalytic approach are:

-

Exceptional Enantioselectivity: Achieves enantiomeric excess (ee) values greater than 99.5%.[11]

-

High Conversion: Drives the reaction to near-full conversion (>99.0%).[11]

-

Process Versatility: The enzyme can be immobilized and utilized in both batch and continuous-flow systems, enhancing process efficiency and reusability.[11]

Caption: Workflow for asymmetric enzymatic reduction.

Experimental Protocol: Continuous-Flow Synthesis

This protocol is adapted from a demonstrated, scalable process for continuous manufacturing.[11] The use of a Packed Bed Reactor (PBR) maximizes enzyme utilization and achieves a high space-time yield (STY).

-

Enzyme Immobilization: The ketoreductase apKRED-9 is immobilized on a solid support, such as glutaraldehyde-activated amino polymer beads (e.g., LX1000HA), to prepare it for the PBR.

-

Reactor Setup: A temperature-controlled column is packed with the immobilized enzyme to create the packed bed reactor.

-

Substrate Preparation: A solution of tetrahydrothiophen-3-one is prepared in an aqueous-isopropanol mixture. Isopropanol serves as both a co-solvent and the sacrificial co-substrate for cofactor regeneration.

-

Continuous Flow Reaction: The substrate solution is continuously pumped through the PBR at a defined flow rate. The temperature is maintained at an optimal level for enzyme activity.

-

Product Collection & Analysis: The reactor effluent, containing the product this compound, is collected. The conversion and enantiomeric excess are monitored in real-time or via periodic sampling using chiral GC or HPLC.

-

Downstream Processing: The collected product stream is subjected to solvent removal and purification (e.g., distillation or chromatography) to yield the final high-purity compound. This process has demonstrated a space-time yield of 729 g L⁻¹ d⁻¹.[11]

Alternative Strategy: Enzymatic Kinetic Resolution (EKR)

While asymmetric reduction of the ketone is preferred, an alternative approach is the kinetic resolution of racemic tetrahydrothiophen-3-ol. In this technique, an enzyme, typically a lipase, selectively acylates one enantiomer, leaving the other unreacted.

Caption: General principle of Enzymatic Kinetic Resolution (EKR).

This method relies on the ability to efficiently separate the resulting ester from the unreacted alcohol. While effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Applications in Drug Development

The structural features of this compound make it a privileged scaffold in medicinal chemistry.

-

Core Use in Antibiotics: Its primary and most significant application is as an essential intermediate in the synthesis of sulopenem and other penem-based antibiotics.[1] The tetrahydrothiophene ring often serves as a key component of the fused ring system characteristic of this antibiotic class, and the (R)-stereocenter is crucial for potent antibacterial activity.

-

Scaffold for Bioactive Molecules: The tetrahydrothiophene core is present in a wide range of biologically active compounds. Derivatives have been investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) for autoimmune diseases, and as potential HIV protease inhibitors, demonstrating the scaffold's versatility.[12][13]

Caption: Role as a building block in antibiotic synthesis.

Analytical Characterization Workflow

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of this compound. A multi-step analytical workflow is required.

-

Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is complex due to the strongly coupled spin systems of the ring protons.[14] Data should be compared against a verified reference standard.

-

Purity Assessment (GC-MS/LC-MS): Gas Chromatography or Liquid Chromatography coupled with Mass Spectrometry is employed to determine chemical purity and identify any potential impurities or residual starting materials.[11][15]

-

Chiral Purity (Chiral GC/HPLC): This is the most critical quality control test. A sample is analyzed on a gas or liquid chromatograph equipped with a chiral stationary phase. This separates the (R) and (S) enantiomers, allowing for the precise determination of the enantiomeric excess (ee).

Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure laboratory safety. This compound is classified as an irritant.

Hazard Identification:

-

Hazard Statements:

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18][19]

-

Storage:

-

Temperature: Store in a cool location, with a recommended temperature of 2-8°C.[3][4][16]

-

Conditions: Keep the container tightly sealed and store in a dry, well-ventilated place away from incompatible materials.[17][19]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound CAS 100937-75-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. TETRAHYDRO-THIOPHEN-3-OL | 3334-05-2 [chemicalbook.com]

- 4. TETRAHYDRO-THIOPHEN-3-OL manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. One moment, please... [ivychem.com]

- 8. This compound | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-labotrial.com [alfa-labotrial.com]

- 10. de.hsp-pharma.com [de.hsp-pharma.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ac1.hhu.de [ac1.hhu.de]

- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 16. Tetrahydrothiophen-3-ol | 3334-05-2 [sigmaaldrich.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Tetrahydrothiophen-3-one - Safety Data Sheet [chemicalbook.com]

- 19. gk-taurus.ru [gk-taurus.ru]

A Technical Guide to the Systematic Nomenclature of (3R)-thiolan-3-ol

Abstract

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that allows any scientist, anywhere, to reconstruct the exact two-dimensional structure and three-dimensional stereochemistry of a molecule from its name alone.[1][2][3] This guide provides an in-depth deconstruction of the IUPAC name (3R)-thiolan-3-ol , a chiral heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of complex nomenclature. We will dissect the name into its three core components—the parent heterocycle, the principal functional group, and the stereochemical descriptor—to provide a clear, logical explanation of how the final name is systematically derived.

The Heterocyclic Core: "Thiolane"

The foundation of the name is "thiolane," which defines the core ring structure. This name is derived using the Hantzsch-Widman system, the IUPAC-preferred method for naming heterocyclic compounds.[4][5]

-

Deconstruction of the Parent Name:

-

"Thia-" : This prefix indicates the presence of a sulfur atom replacing a carbon atom in the cyclic framework.[4] The priority for heteroatoms in nomenclature follows the order Oxygen ("oxa") > Sulfur ("thia") > Nitrogen ("aza").

-

"-olane" : This stem signifies a five-membered, fully saturated (containing no double bonds) ring.[4]

-

Combining the prefix and the stem yields "thiolane" , the accepted IUPAC name for a saturated five-membered ring containing one sulfur atom.[6][7] This compound is also commonly known as tetrahydrothiophene.[6]

-

Numbering the Ring System: By convention, the numbering of a monocyclic heterocycle begins at the heteroatom, which is assigned position '1'. The numbering then proceeds around the ring to give any substituents the lowest possible locants.[4]

Workflow: Numbering the Thiolane Heterocycle

Caption: IUPAC numbering of the thiolane parent ring.

The Principal Functional Group: "-3-ol"

The second part of the name, "-3-ol," identifies the primary chemical functionality of the molecule and its location.

-

"-ol" Suffix : In the IUPAC hierarchy of functional groups, the alcohol (hydroxyl, -OH) group has higher priority than a thioether (the sulfur in the ring).[1] Therefore, the alcohol is designated as the principal functional group and is indicated by the suffix "-ol".[8][9] The final "e" of the parent name "thiolane" is elided before adding the suffix, resulting in "thiolanol". However, modern IUPAC recommendations retain the "e" and place the suffix separately, as in "thiolan-ol".[10]

-

"3-" Locant : This number specifies that the hydroxyl group is attached to the carbon atom at position 3 of the thiolane ring.

Combining the parent name and the functional group information gives the complete, non-stereospecific name: thiolan-3-ol .[11][12]

Visual Representation: Thiolan-3-ol Structure

Caption: Structure of thiolan-3-ol with IUPAC numbering.

Stereochemistry: The "(3R)-" Descriptor

The prefix "(3R)-" defines the absolute configuration of the chiral center at carbon-3. The existence of a specific stereoisomer is critically important in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[13][14][15]

Protocol: Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

This protocol outlines the self-validating steps to determine the stereochemical descriptor for the chiral center at C-3.

Step 1: Identify the Chiral Center and its Four Substituents. The chiral center is the carbon atom bonded to four different groups. In this molecule, C-3 is the chiral center. Its four substituents are:

-

The hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

The C-2 ring segment (-CH₂-S-)

-

The C-4 ring segment (-CH₂-CH₂-)

Step 2: Assign Priorities (1-4) to the Substituents. Priorities are assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[16][17]

-

Priority 1 : The oxygen atom of the -OH group (atomic number 8) has the highest atomic number.

-

Priority 4 : The -H atom (atomic number 1) has the lowest atomic number.

-

Tie-Breaker : Both the C-2 and C-4 ring segments are attached via carbon atoms (atomic number 6), creating a tie. To break the tie, we move to the next atoms along each path.[14][17]

-

Path via C-2: C-2 is bonded to a sulfur atom (S, atomic number 16) and two hydrogen atoms.

-

Path via C-4: C-4 is bonded to a carbon atom (C-5, atomic number 6) and two hydrogen atoms.

-

Since Sulfur (16) has a higher atomic number than Carbon (6), the path through C-2 is given higher priority.

-

-

Priority 2 : The -CH₂-S- segment (C-2).

-

Priority 3 : The -CH₂-CH₂- segment (C-4).

Step 3: Orient the Molecule and Determine Configuration. The molecule must be oriented so that the lowest-priority group (Priority 4, the -H atom) is pointing away from the viewer (represented by a dashed bond).[16][17]

Step 4: Trace the Path from Priority 1 to 2 to 3. With the molecule correctly oriented, trace a curve from the highest priority group (1) to the second (2), and then to the third (3).

-

If the path is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).[15]

-

If the path is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).[15]

For (3R)-thiolan-3-ol , this path (1→2→3) is clockwise.

Data Summary: CIP Priority Assignment

| Priority | Substituent Group at C-3 | Basis for Assignment |

| 1 | -OH | Highest atomic number (O = 8) directly attached. |

| 2 | -CH₂-S- (C-2 path) | Tie-breaker: C-2 is bonded to S (atomic number 16). |

| 3 | -CH₂-CH₂- (C-4 path) | Tie-breaker: C-4 is bonded to C (atomic number 6). |

| 4 | -H | Lowest atomic number (H = 1) directly attached. |

Workflow: Visualizing the (R) Configuration

Caption: CIP priority assignment for (3R)-thiolan-3-ol.

Conclusion

The systematic IUPAC name (3R)-thiolan-3-ol is a complete descriptor of the molecule's chemical identity. Through a logical, rule-based process, it conveys the presence of a five-membered saturated sulfur heterocycle ("thiolane"), a hydroxyl functional group at the third position ("-3-ol"), and a specific right-handed spatial arrangement of atoms around that chiral center ("(3R)-"). A thorough understanding of this systematic nomenclature is an indispensable skill for professionals in the chemical and pharmaceutical sciences, ensuring clarity, reproducibility, and precision in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. iupac.org [iupac.org]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 5. scribd.com [scribd.com]

- 6. Tetrahydrothiophene - Wikipedia [en.wikipedia.org]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]

- 9. Thiol - Wikipedia [en.wikipedia.org]

- 10. Video: Structure and Nomenclature of Thiols and Sulfides [jove.com]

- 11. Thiolan-3-ol | C4H8OS | CID 315652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thiolan-3-ol | C4H8OS | CID 315652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 14. Absolute Configurations Assigning R and S - Chad's Prep® [chadsprep.com]

- 15. tuscany-diet.net [tuscany-diet.net]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

(r)-Tetrahydrothiophen-3-ol molecular weight and formula

An In-Depth Technical Guide to (R)-Tetrahydrothiophen-3-ol: Synthesis, Properties, and Applications

Introduction

This compound is a vital chiral building block in modern medicinal chemistry. As a sulfur-containing heterocyclic compound, its specific stereochemistry is crucial for the biological activity of several advanced pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, advanced synthesis protocols, and significant applications, tailored for researchers and professionals in drug development and organic synthesis. Its primary importance lies in its role as an essential intermediate for synthesizing potent antibacterial drugs, including sulopenem and other penem-based antibiotics[1].

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₈OS | [2][3][4][5] |

| Molecular Weight | 104.17 g/mol | [4][6][7] |

| CAS Registry Number | 100937-75-5 | [2][3][4] |

| Appearance | Light yellow to yellow liquid or solid | [3][7][8] |

| Boiling Point | 84-85 °C (at 7 Torr) | [7][8] |

| Density | ~1.176 g/cm³ | [7][8] |

| IUPAC Name | (3R)-thiolan-3-ol | [4] |

| Synonyms | (r)-tetrahydrothiophene-3-ol, (R)-3-Hydroxytetrahydrothiophene | [2][4] |

Asymmetric Synthesis: Biocatalytic Approach

Achieving high enantiomeric purity is the most critical challenge in the synthesis of this compound. While classical chemical methods exist, biocatalysis using ketoreductases (KREDs) has emerged as a highly efficient, scalable, and environmentally sustainable alternative. This approach offers exceptional stereoselectivity, often yielding the desired (R)-enantiomer with greater than 99% enantiomeric excess (ee)[9].

The core of this process is the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one. The enzyme, often an engineered ketoreductase, utilizes a cofactor such as NADPH (nicotinamide adenine dinucleotide phosphate) to deliver a hydride to the ketone, selectively forming the (R)-alcohol.

Causality in Experimental Design

The choice of a biocatalytic system is driven by several factors:

-

Stereoselectivity: KREDs are inherently chiral and can distinguish between the two faces of the carbonyl group, leading to the formation of a single enantiomer. This avoids the need for chiral auxiliaries or difficult resolution steps common in traditional chemistry.

-

Mild Reaction Conditions: Enzymatic reactions proceed under mild conditions (near-neutral pH, ambient temperature, and atmospheric pressure), which preserves sensitive functional groups and reduces energy consumption.

-

Sustainability: The process often uses water as a solvent and avoids heavy metal catalysts, aligning with the principles of green chemistry. A co-substrate like isopropanol is frequently used to regenerate the expensive NADPH cofactor in situ, making the process economically viable[9].

Experimental Workflow: Enzymatic Reduction

The following diagram illustrates the workflow for the biocatalytic production of this compound.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS 100937-75-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. TETRAHYDRO-THIOPHEN-3-OL | 3334-05-2 [chemicalbook.com]

- 8. TETRAHYDRO-THIOPHEN-3-OL | 3334-05-2 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Tetrahydrothiophen-3-ol

Foreword: Elucidating the Molecular Signature of a Key Chiral Intermediate

(R)-Tetrahydrothiophen-3-ol is a crucial chiral building block in medicinal chemistry, notably as an intermediate in the synthesis of potent antibacterial agents like sulopenem.[1] Its stereochemistry and functional groups—a secondary alcohol and a thioether within a saturated five-membered ring—demand a multi-faceted analytical approach for unambiguous identification and quality control. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. As direct spectral data is not always publicly available, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals.

Molecular Structure and Expected Spectroscopic Behavior

This compound, with the molecular formula C₄H₈OS and a molecular weight of 104.17 g/mol , possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint.[2][3] The presence of a hydroxyl group, a thioether, and a chiral center at the C3 position are the primary determinants of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrothiophene ring and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H3 (CH-OH) | 4.0 - 4.5 | Multiplet | J(H3, H2a), J(H3, H2b), J(H3, H4a), J(H3, H4b) |

| H2, H5 (CH₂-S) | 2.7 - 3.2 | Multiplets | Geminal and vicinal couplings |

| H4 (CH₂-CHOH) | 1.9 - 2.5 | Multiplets | Geminal and vicinal couplings |

| OH | Variable (1.5 - 4.0) | Singlet (broad) or Triplet | May couple to H3 under specific conditions |

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, the chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[4][5] In a non-polar, aprotic solvent like CDCl₃, the OH signal is often broad and can be difficult to distinguish from the baseline.[4] In contrast, using a hydrogen-bond accepting solvent like DMSO-d₆ can lead to a sharper, more defined OH signal at a higher chemical shift, and may even reveal coupling to the adjacent H3 proton.[4][6][7]

-

D₂O Exchange: To definitively identify the hydroxyl proton peak, a "D₂O shake" experiment is invaluable.[5] Adding a drop of deuterium oxide to the NMR tube will cause the OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[5]

-

Chiral Derivatizing Agents: To confirm the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) can be employed.[8][9] Esterification of the alcohol with a CDA, such as Mosher's acid, will create diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the quantification of enantiomeric excess.[9]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Shim the magnetic field to optimize resolution.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Acquire the free induction decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

(Optional) D₂O Exchange: Add one drop of D₂O, shake the tube, and re-acquire the spectrum to identify the OH peak.

Logical Relationship Diagram for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) |

| C3 (CH-OH) | 65 - 75 |

| C2, C5 (CH₂-S) | 30 - 40 |

| C4 (CH₂-CHOH) | 35 - 45 |

Interpretation and Experimental Considerations:

-

Chemical Shifts: The carbon attached to the hydroxyl group (C3) will be the most downfield-shifted among the sp³ carbons due to the deshielding effect of the electronegative oxygen atom.[5] The carbons adjacent to the sulfur atom (C2 and C5) will also be shifted downfield compared to a simple alkane but less so than C3.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are essential for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will show only the CH carbon (C3), while a DEPT-135 spectrum will show CH and CH₃ carbons as positive signals and CH₂ carbons (C2, C4, C5) as negative signals.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A longer acquisition time and more scans are typically required compared to ¹H NMR.

-

-

Data Acquisition and Processing: Follow similar steps as for ¹H NMR, referencing the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

(Optional) DEPT: Acquire DEPT-90 and DEPT-135 spectra to aid in peak assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity and Shape |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 3000 | Medium to Strong, Sharp |

| Alcohol (C-O) | Stretching | 1050 - 1260 | Strong |

| Thioether (C-S) | Stretching | 600 - 800 | Weak to Medium |

Interpretation of the IR Spectrum:

-

The O-H Stretch: The most prominent feature in the IR spectrum will be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol.[10][11][12] The broadness of this peak is a direct result of intermolecular hydrogen bonding.[10][13]

-

The C-O Stretch: A strong absorption in the 1050-1260 cm⁻¹ range will indicate the presence of the C-O single bond.[12]

-

The "Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. While the C-S stretch is expected here, it is often weak and can be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram of Key IR Absorptions:

Caption: Key regions in the expected IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 104, corresponding to the molecular weight of C₄H₈OS.[2] This peak may be of low intensity due to the facile fragmentation of the molecule.

-

Key Fragmentation Pathways: The fragmentation of cyclic thioethers is often initiated by the loss of an electron from the sulfur atom.[14] Common fragmentation patterns for this compound are predicted to include:

-

Loss of H₂O (m/z 86): Dehydration is a common fragmentation pathway for alcohols.

-

Alpha-cleavage: Cleavage of the bonds adjacent to the sulfur atom.

-

Ring-opening followed by fragmentation: This can lead to a variety of smaller fragments.

-

Predicted Fragmentation Table:

| m/z | Possible Fragment | Notes |

| 104 | [C₄H₈OS]⁺ | Molecular Ion (M⁺) |

| 86 | [C₄H₆S]⁺ | Loss of H₂O from M⁺ |

| 71 | [C₃H₃S]⁺ | Ring fragmentation |

| 58 | [C₂H₂S]⁺ | Ring fragmentation |

| 45 | [CHS]⁺ | Thioformyl cation |

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Gas Chromatography (GC):

-

Inject the sample into the GC, where it will be vaporized and separated from any impurities on a capillary column.

-

The GC oven temperature program should be optimized to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using electron ionization at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Fragmentation Logic Diagram:

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a robust framework based on established scientific principles, it is imperative for researchers to acquire and interpret their own experimental data. Each spectroscopic method provides a unique piece of the structural puzzle, and together they enable the unambiguous confirmation of the identity, purity, and stereochemistry of this vital synthetic intermediate.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral thiols: the assignment of their absolute configuration by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

(r)-Tetrahydrothiophen-3-ol safety and hazards

An In-depth Technical Guide to the Safety and Hazards of (R)-Tetrahydrothiophen-3-ol

Section 1: Executive Summary & Scope

This technical guide provides a comprehensive safety and hazard assessment of this compound (CAS RN: 100937-75-5), a heterocyclic compound of interest in chemical synthesis and drug development.[1][2][3] For professionals in research and development, a thorough understanding of a compound's hazard profile is paramount for ensuring personnel safety and maintaining experimental integrity. This document synthesizes available data to establish robust protocols for safe handling, storage, and emergency response.

The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract.[1] Due to a lack of exhaustive toxicological studies on this specific enantiomer, this guide incorporates data from structurally related compounds, such as Tetrahydrothiophen-3-one and the parent compound Tetrahydrothiophene, to build a more complete risk profile. This approach, known as "read-across," is a standard practice in chemical safety assessment where data gaps exist. All instances of data surrogacy are explicitly noted to ensure scientific transparency. The core objective is to provide researchers and laboratory managers with the critical information needed to perform a thorough risk assessment and implement effective safety controls.

Section 2: Compound Identification and Physicochemical Properties

A clear identification of the compound and its physical properties is the foundation of a sound safety assessment. These properties influence its behavior under laboratory conditions, including its potential for aerosolization, evaporation, and reactivity.

Synonyms: (3R)-thiolan-3-ol, (R)-3-Hydroxy-tetrahydrothiophene[1][2] Molecular Formula: C₄H₈OS[1][2] Molecular Weight: 104.17 g/mol [1]

The following table summarizes the known and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 100937-75-5 | [1][2] |

| Appearance | Solid | [4] |

| Boiling Point | 201.2°C at 760 mmHg | [4] |

| Flash Point | 98.7°C | [4] |

| Density | 1.223 g/cm³ | [4] |

| Vapor Pressure | 0.077 mmHg at 25°C | [4] |

Section 3: Comprehensive Hazard Assessment

This compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A detailed understanding of its specific hazards is crucial for risk mitigation.

GHS Classification

The compound is categorized with the signal word "Warning".[1] The following table details its GHS hazard statements.

| GHS Classification | Hazard Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source: PubChem.[1]

Health Hazards

The primary health risks upon exposure are related to its irritant properties.

-

Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[1] High concentrations of the related compound Tetrahydrothiophene can lead to central nervous system effects, including headache, dizziness, and nausea.[5]

-

Skin Contact: Direct contact causes skin irritation, characterized by redness and discomfort.[1] Prolonged exposure may lead to drying of the skin.[5]

-

Eye Contact: Causes serious eye irritation.[1] Symptoms include redness, pain, and watering. Immediate and thorough rinsing is essential to prevent potential damage.

-

Ingestion: While specific data is limited, ingestion of related compounds may cause gastrointestinal irritation.[6]

Physicochemical Hazards

While not classified as highly flammable, the flash point of the related compound Tetrahydrothiophen-3-one is 78°C, indicating it is a combustible liquid.[7][8] Therefore, this compound should be kept away from open flames, sparks, and high-heat sources.[5][8] Hazardous combustion products can include toxic gases such as carbon oxides (CO, CO₂) and sulfur oxides.[8]

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and stringent administrative procedures is required to handle this compound safely.

Laboratory Risk Assessment Workflow

The following diagram outlines a self-validating workflow for conducting a risk assessment prior to handling the compound.

Caption: Laboratory Risk Assessment Workflow for this compound.

Engineering Controls

The primary method for controlling exposure is to handle the material in a way that minimizes its release into the work environment.

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to control vapor and aerosol exposure.[6][9]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes and vapors causing serious eye irritation.[1][6] |

| Hand | Solvent-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation.[5] |

| Body | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5] |

| Respiratory | Not required if work is performed in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls fail.[6][8] |

Handling and Storage Procedures

Handling Protocol:

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.

-

Aliquotting: Use spark-proof tools and ground equipment when transferring material to prevent static discharge.[6] Avoid generating aerosols.

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[8] Decontaminate the work surface.

-

Waste: Dispose of contaminated materials and excess chemical in a designated, labeled hazardous waste container according to institutional and local regulations.[8]

Storage Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[5]

-

Chemical Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[8]

Section 5: Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[8] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[6] 3. Seek immediate medical attention.[8] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[7] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][8] 3. If irritation persists, seek medical attention.[8] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] 2. Remove contact lenses if present and easy to do.[7][8] 3. Seek immediate medical attention, preferably from an ophthalmologist.[7] |

| Ingestion | 1. Do NOT induce vomiting.[6] 2. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[6][7] 3. Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.[6]

-

Unsuitable Media: Do not use a direct water jet, as it may spread the fire.[10]

-

Hazards: Vapors may be heavier than air and can travel to an ignition source and flash back.[6] Containers may explode when heated.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

-

Control Ignition Sources: Remove all sources of heat, sparks, and flames.[6]

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

-

Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Section 6: Toxicological Profile and Data Gaps

The toxicological data for this compound is not comprehensive. The GHS classification is based on available irritation data.[1]

-

Acute Toxicity: No specific LD50 or LC50 data is available for this compound. Related compounds are considered harmful if inhaled or swallowed.[6]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to classify the compound for these long-term health effects.[7][8] Studies on the parent compound, Tetrahydrothiophene, did not find evidence of teratogenic or embryogenic effects, but this is not sufficient to rule out such effects for this derivative.[11]

The absence of comprehensive toxicological data underscores the importance of the "precautionary principle." All measures should be taken to minimize exposure until more definitive data becomes available.

Section 7: Conclusion and Recommendations

This compound is a valuable research chemical that presents moderate but manageable hazards. Its primary risks are irritation to the skin, eyes, and respiratory system.[1] Due to significant gaps in its toxicological profile, strict adherence to the handling and control measures outlined in this guide is imperative. All work must be preceded by a thorough, documented risk assessment, and all personnel must be trained on the specific hazards and emergency procedures. By implementing these protocols, researchers can work with this compound safely and effectively.

References

- 1. This compound | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound CAS 100937-75-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nj.gov [nj.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Tetrahydrothiophen-3-one - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. olaughlinco.com [olaughlinco.com]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

The Tetrahydrothiophene Core: A Technical Guide to its Discovery, Synthesis, and Pharmaceutical Significance

Introduction: The Unassuming Heterocycle with Profound Impact

Tetrahydrothiophene (THT), also known as thiolane, is a five-membered saturated sulfur-containing heterocycle that has carved a significant niche in both industrial and pharmaceutical chemistry.[1] While its unsaturated counterpart, thiophene, often takes the spotlight in medicinal chemistry, the saturated tetrahydrothiophene core provides a flexible and stereochemically rich scaffold that has been ingeniously incorporated into a range of biologically active molecules.[1] This technical guide provides an in-depth exploration of the discovery and history of tetrahydrothiophene and its derivatives, details key synthetic methodologies with actionable protocols, and highlights its critical role in the development of important pharmaceutical agents.

I. A Historical Journey: From a Benzene Contaminant to a Pharmaceutical Mainstay

The story of tetrahydrothiophene is intrinsically linked to its aromatic precursor, thiophene. The journey began in 1882 when the German chemist Viktor Meyer serendipitously discovered thiophene as a contaminant in benzene derived from coal tar.[2] Meyer's keen observation that the blue indophenin dye formation with isatin and sulfuric acid was due to this sulfur-containing impurity, and not benzene itself, marked a pivotal moment in heterocyclic chemistry.[2]

While the discovery of thiophene laid the groundwork, the synthesis of its saturated analogue, tetrahydrothiophene, followed later. One of the earliest documented syntheses was reported in 1910 by von Braun and Trümpler, who prepared tetrahydrothiophene through the reaction of 1,4-diiodobutane with potassium sulfide. This classical approach established a fundamental method for constructing the thiolane ring that is still relevant today.

The industrial significance of tetrahydrothiophene and its derivatives began to emerge in the mid-20th century. Notably, the Shell Oil Company developed a process to produce sulfolane, the oxidized form of tetrahydrothiophene, from butadiene in the 1960s.[3] This development was driven by the need for an efficient solvent for purifying butadiene and for the extraction of aromatic hydrocarbons.[3]

II. Synthetic Methodologies: Crafting the Tetrahydrothiophene Core

The synthesis of the tetrahydrothiophene ring can be achieved through several strategic approaches, each with its own advantages and applications. The choice of method often depends on the desired substitution pattern, scale, and available starting materials.

A. Ring Closure via Nucleophilic Substitution: A Classic and Versatile Approach

The reaction of 1,4-dihalobutanes with a sulfide source is a robust and widely used method for the synthesis of the tetrahydrothiophene core.[1] This reaction proceeds via a sequential intramolecular SN2 mechanism.[1]

Mechanism of Tetrahydrothiophene Formation from 1,4-Dihalobutane:

Caption: SN2 mechanism for tetrahydrothiophene synthesis.

Experimental Protocol: Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane and Sodium Sulfide

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and detailed experimental methods.

Materials:

-

1,4-Dichlorobutane

-

Sodium sulfide (60% fused chips)

-

Dimethylformamide (DMF)

-

Sodium hydroxide

-

Sodium chloride

-

Potassium hydroxide (solid)

Procedure:

-

Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels, charge 1.7 L of dimethylformamide. Heat the DMF to near reflux.

-

Addition of Reactants: With vigorous stirring, simultaneously add 280 mL (318 g, 2.5 moles) of 1,4-dichlorobutane and a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water from the dropping funnels. The addition rate should be controlled to maintain a gentle reflux without external heating. The addition typically takes about 1.5 hours.

-

Reaction Completion: After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.

-

Workup and Isolation: Arrange the condenser for distillation and collect approximately 600 mL of distillate. Make the distillate alkaline by adding 20 g of sodium hydroxide and then saturate with sodium chloride.

-

Purification: Separate and discard the aqueous layer. Dry the crude tetrahydrothiophene layer over solid potassium hydroxide.

-

Final Distillation: Distill the dried product through a 30-cm Vigreux column to obtain pure tetrahydrothiophene (boiling point: 119–121 °C). The expected yield is typically in the range of 73–78%.

Table 1: Comparison of 1,4-Dihalobutanes in Tetrahydrothiophene Synthesis

| 1,4-Dihalobutane | Reactivity Trend | Typical Solvent | Typical Temperature (°C) |

| 1,4-Diiodobutane | Highest | Ethanol | Reflux |

| 1,4-Dibromobutane | Moderate | Ethanol, DMF | Reflux |

| 1,4-Dichlorobutane | Lowest | DMF, Water | Reflux |

B. Industrial Synthesis: Gas-Phase Reactions

On an industrial scale, tetrahydrothiophene is often produced via gas-phase reactions, which offer advantages in terms of continuous processing and catalyst regeneration.

1. From Tetrahydrofuran (THF) and Hydrogen Sulfide: This method involves the reaction of THF with hydrogen sulfide over a heterogeneous catalyst, typically alumina (Al₂O₃), at elevated temperatures.[3][4]

2. From 1,4-Butanediol and Hydrogen Sulfide: Similarly, 1,4-butanediol can be reacted with hydrogen sulfide in the gas phase in the presence of a catalyst to yield tetrahydrothiophene.[5][6]

Workflow for Industrial Gas-Phase Synthesis of Tetrahydrothiophene:

Caption: Industrial gas-phase synthesis of THT.

C. Catalytic Hydrogenation of Thiophene

The catalytic hydrogenation of thiophene to tetrahydrothiophene is another important synthetic route.[7] This reaction requires robust catalysts that are resistant to sulfur poisoning.

Catalysts:

-

Palladium-based catalysts (e.g., palladium sulfide) are highly active and selective.[8]

-

Molybdenum disulfide and tungsten sulfide, often promoted with cobalt or nickel, are also effective.[4]

Reaction Conditions:

-

Temperature: Generally, lower temperatures (e.g., below 250°C) favor the formation of tetrahydrothiophene, while higher temperatures can lead to hydrogenolysis (C-S bond cleavage) and the formation of butane.[7]

-